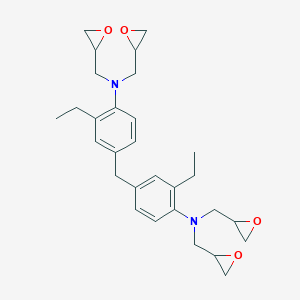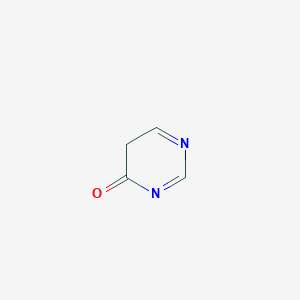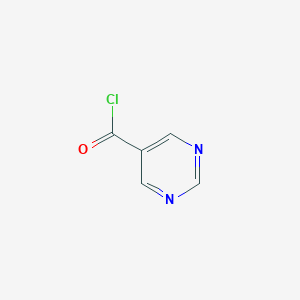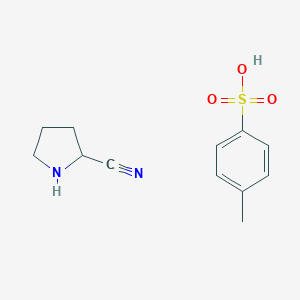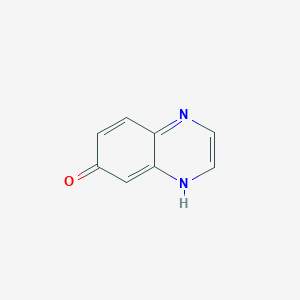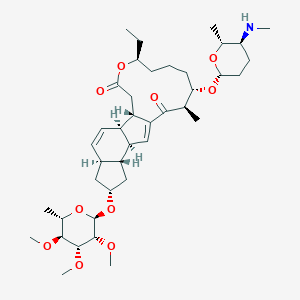
Spinosyn B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spinosyn B is a natural insecticide that is produced by the fermentation of a soil bacterium, Saccharopolyspora spinosa. It is a potent insecticide that is highly effective against a wide range of insect pests, including agricultural and horticultural pests, and pests of public health significance. Spinosyn B is considered to be an environmentally friendly alternative to synthetic insecticides because of its low toxicity to non-target organisms and its biodegradability.
Wissenschaftliche Forschungsanwendungen
Natural Products as Insecticides
- Spinosyns are potent against a wide range of insect pests, particularly lepidopterans and dipterans. They exhibit a favorable environmental and toxicological profile with a unique mode of action. Studies suggest alterations in both nicotinic and gamma-aminobutryic acid receptor functions in insects (Sparks, Crouse & Durst, 2001).
Engineering for Improved Analogues
- Genetic engineering has been employed to produce new spinosyn analogues with potent and novel insecticidal activities. This includes the replacement of the spinosyn polyketide synthase (PKS) loading module and the use of exogenous carboxylic acids to yield novel spinosyn molecules (Sheehan et al., 2006).
Enhancing Production in Heterologous Strains
- Strategies for efficient heterologous production of natural products like spinosyns have been researched. This includes the genetic engineering of Streptomyces albus J1074, optimizing fermentation, and enhancing the supply of polyketide synthase precursors (An et al., 2021).
Biosynthetic Pathway Insights
- Research has provided insights into the biosynthesis of spinosyns, including spinosyn A and D, which are the active ingredients in many insect control agents. Advances include the synthesis of spinetoram, a second-generation spinosyn with improved properties (Huang et al., 2009).
Functional Characterization of Biosynthetic Enzymes
- The functions of various enzymes involved in spinosyn biosynthesis have been characterized, contributing to the understanding of how these compounds are biosynthetically formed. This includes studies on rhamnose methyltransferases and their roles in spinosyn A production (Kim et al., 2010).
Application in Animal Health
- Spinosyns have been evaluated for controlling ectoparasites on cattle and sheep, demonstrating their potential beyond crop protection (Kirst et al., 2002).
Synthetic and Semisynthetic Analogs
- Efforts have been made to synthesize spinosyn A derivatives to address cross-resistance problems and to create compounds with improved insecticidal activity (Bai et al., 2016).
Eigenschaften
CAS-Nummer |
131929-61-8 |
|---|---|
Produktname |
Spinosyn B |
Molekularformel |
C40H63NO10 |
Molekulargewicht |
717.9 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |
InChI-Schlüssel |
VESRDXZDAAOUHS-KXRJSVEISA-N |
Isomerische SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |
SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
Kanonische SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
Synonyme |
1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
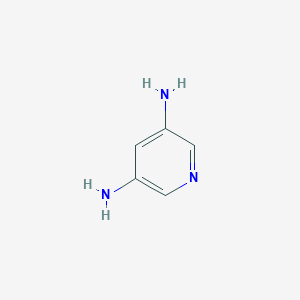
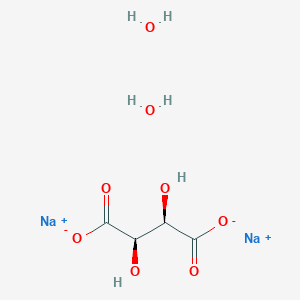
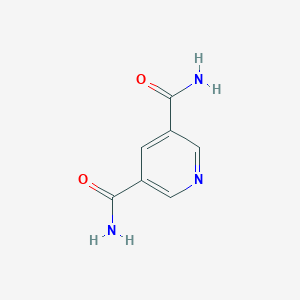
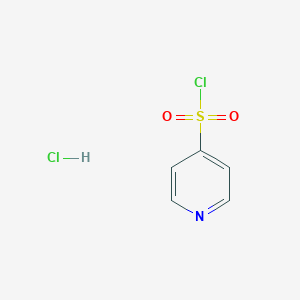
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
